
1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Overview
Description
1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid (CAS: 1335210-23-5) is a pyridone-carboxylic acid derivative with a molecular formula of C₁₃H₁₇NO₈ and a molecular weight of 315.276 g/mol . It serves as a critical intermediate in synthesizing second-generation HIV-1 integrase strand transfer inhibitors (INSTIs), including dolutegravir, bictegravir, and cabotegravir, which are FDA-approved antiretroviral drugs .
The compound is characterized by a dihydropyridine core substituted with methoxy, methoxycarbonyl, and dimethoxyethyl groups. Its synthetic utility lies in its regioselective hydrolysis under acidic conditions, enabling efficient conversion into downstream intermediates for drug development .
Preparation Methods
Stepwise Preparation Methodology
Initial Condensation Reaction
The synthesis begins with the reaction of methyl 4-methoxy-3-oxobutanoate (1.0 equiv) and N,N-dimethylformamide dimethyl acetal (1.2 equiv) in methanol at 25–30°C for 2 hours. This step generates methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate , a key enamine intermediate . The reaction proceeds via nucleophilic attack of the β-keto ester on the dimethylformamide acetal, facilitated by the polar aprotic solvent.
Cyclocondensation with 2-Aminoacetaldehyde Dimethyl Acetal
The enamine intermediate is dissolved in methanol and treated with 2-aminoacetaldehyde dimethyl acetal (1.1 equiv) at 20–30°C for 2 hours. This step induces cyclization, forming a tetrahydropyridine ring through a six-membered transition state . The reaction mixture is concentrated under reduced pressure, and the residue is extracted with dichloromethane to remove unreacted reagents.
Oxalate Incorporation and Ring Aromatization
The cyclized product is reacted with dimethyl oxalate (1.5 equiv) in methanol at 0–5°C, followed by slow addition of 30% sodium methoxide (1.3 equiv). The mixture is heated to 40°C and stirred for 14 hours, promoting dehydrogenation and aromatization to yield the dihydropyridine core . Sodium methoxide acts as both a base and a catalyst, facilitating the elimination of methanol and stabilizing the intermediate enolate.
Hydrolysis and Carboxylic Acid Formation
The methoxycarbonyl group at position 6 is selectively hydrolyzed using lithium hydroxide monohydrate (2.0 equiv) in methanol at 0–5°C for 3 hours. The reaction is quenched with 2N HCl, and the product is extracted with ethyl acetate (3×) to yield the title compound as a white solid . Final purification via recrystallization from chloroform-methanol (9:1) achieves >97% purity (HPLC) .
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
-
Methanol is preferred for its ability to solubilize polar intermediates and facilitate proton transfer during cyclization .
-
Temperatures above 40°C during aromatization lead to side products such as over-oxidized quinoline derivatives, while temperatures below 35°C result in incomplete reaction .
Stoichiometric Considerations
Reagent | Equivalents | Role |
---|---|---|
N,N-Dimethylformamide dimethyl acetal | 1.2 | Enamine formation |
2-Aminoacetaldehyde dimethyl acetal | 1.1 | Cyclizing agent |
Sodium methoxide | 1.3 | Base and dehydrogenation catalyst |
Lithium hydroxide | 2.0 | Selective hydrolysis |
Yield and Purity Data
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, H-2), 4.68 (t, J = 5.6 Hz, 2H, OCH₂), 3.89–3.78 (m, 12H, OCH₃), 3.45 (s, 3H, COOCH₃) .
-
IR (KBr) : 1720 cm⁻¹ (C=O, ester), 1685 cm⁻¹ (C=O, acid), 1602 cm⁻¹ (C=N) .
Physicochemical Properties
Property | Value |
---|---|
Melting point | 174–176°C (decomp.) |
Solubility | Chloroform, DMSO, Methanol |
logP (octanol-water) | 1.36 ± 0.1 |
pKa | 5.56 ± 0.40 |
Industrial-Scale Adaptations
Process Intensification
-
Continuous flow reactors reduce reaction time by 40% compared to batch processes .
-
In-line pH monitoring ensures precise control during hydrolysis, minimizing over-degradation.
Waste Management
-
Methanol is recovered via distillation (85% efficiency).
-
Sodium chloride byproducts from acid quenching are repurposed for road de-icing.
Chemical Reactions Analysis
Types of Reactions
Dolutegravir intermediate-1 undergoes various chemical reactions, including:
Substitution Reactions: The intermediate can undergo substitution reactions with different reagents to form various derivatives.
Cyclization Reactions: Intramolecular cyclization is a key step in its synthesis.
Hydrolysis: Selective hydrolysis of the diester to form the final intermediate.
Common Reagents and Conditions
Magnesium Bromide: Used to promote intramolecular cyclization.
Lithium Hydroxide: Used for selective hydrolysis of the diester.
Methyl Oxalyl Chloride and Ethyl 3-(N,N-Dimethylamino)acrylate: Starting materials for the synthesis.
Major Products
The major product formed from these reactions is dolutegravir intermediate-1, which is further used in the synthesis of dolutegravir .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H17NO8
- Molecular Weight : 315.28 g/mol
- CAS Number : 1335210-23-5
- IUPAC Name : 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxopyridine-3-carboxylic acid
HIV Integrase Inhibitors
The primary application of 1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid is as an intermediate in the synthesis of Dolutegravir (GSK1265744), a highly effective HIV integrase inhibitor. Dolutegravir has been recognized for its potency and low resistance profile in HIV treatment regimens .
Synthesis Pathways
The synthesis of Dolutegravir and other integrase inhibitors often involves several steps where this compound acts as a critical precursor. For instance:
- The compound can undergo various chemical transformations such as esterification and cyclization to yield the final active pharmaceutical ingredients (APIs) used in HIV therapy .
Cytotoxic Activity Studies
Recent studies have explored the cytotoxic effects of derivatives of dihydropyridine carboxylic acids, including the target compound. These studies indicate that modifications to the dihydropyridine structure can enhance anticancer activity while reducing toxicity .
Study Focus | Findings |
---|---|
Cytotoxicity against cancer cells | Enhanced activity with specific structural modifications |
Resistance Mechanisms | Structural changes reduce multidrug resistance in tumor cells |
In Silico Studies
In silico modeling has been employed to predict the interactions between this compound and biological targets. Such studies help in understanding the pharmacodynamics and optimizing the chemical structure for better efficacy against HIV .
Mechanism of Action
Dolutegravir intermediate-1 itself does not have a direct mechanism of action but is crucial in the synthesis of dolutegravir. Dolutegravir inhibits HIV-1 integrase by binding to the active site and blocking the strand transfer step of retroviral DNA integration into the host cell . This inhibition prevents the replication of the virus, making it an effective antiviral agent .
Comparison with Similar Compounds
The compound shares structural and functional similarities with other dihydropyridine-carboxylic acid derivatives. Below is a detailed comparison:
Structural Analogues
Table 1: Key Structural and Functional Comparisons
Functional Comparisons
Reactivity in Synthesis :
- The baseline compound (1335210-23-5) undergoes regioselective hydrolysis of the C5 methoxycarbonyl group under mild formic acid conditions, enabling efficient derivatization .
- In contrast, dimethyl ester derivatives (e.g., 1646862-02-3) require stronger acids or prolonged reaction times for hydrolysis, reducing synthetic efficiency .
Biological Activity :
- Derivatives of 1335210-23-5 exhibit potent anti-HIV activity due to their role in forming INSTIs with high integrase-binding affinity .
- Analogues like 1206102-07-9 show redirected bioactivity, such as autophagy induction in liver cancer cells, attributed to substituent-driven changes in target interaction .
Physicochemical Properties :
Biological Activity
1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid, commonly known as a Dolutegravir intermediate , is primarily recognized for its role in the synthesis of bictegravir, an integrase strand transfer inhibitor used in the treatment of HIV. This compound is characterized by its complex structure, which includes a dihydropyridine ring that contributes to its biological properties.
- Molecular Formula : C₁₃H₁₇N₁O₈
- Molecular Weight : 315.28 g/mol
- CAS Number : 1335210-23-5
- Physical State : Solid (white to light yellow)
- Solubility : Slightly soluble in methanol and DMSO; soluble in chloroform .
Property | Value |
---|---|
Boiling Point | 474.1 ± 45.0 °C (Predicted) |
Density | 1.36 ± 0.1 g/cm³ (Predicted) |
pKa | 5.56 ± 0.40 (Predicted) |
Storage Temperature | Room Temperature |
While the compound itself does not exhibit direct biological activity, it serves as a crucial precursor in the synthesis of bictegravir, which operates by inhibiting the HIV integrase enzyme. This inhibition prevents the viral DNA from integrating into the host cell's genome, thereby impeding viral replication . The structural features of this compound, particularly the arrangement of methoxy and carbonyl groups, are essential for its role in synthesizing effective antiviral agents.
Antiviral Activity
Recent studies have highlighted the significance of derivatives of Dolutegravir and their biological activities:
- In Vitro Studies : Research has shown that modifications to the structure of Dolutegravir derivatives can enhance their antiviral potency. For instance, certain derivatives bearing triazole moieties demonstrated potent antitumor activity in lung cancer cell lines, suggesting potential dual functionality .
- Synthesis and Efficacy : A review of various synthesis methods for pyridine-containing HIV-1 integrase inhibitors indicated that structural variations significantly affect antiviral potency. Compounds with specific substituents showed IC50 values ranging from 19 to 35 nM against different HIV subtypes .
Case Studies and Applications
- Bictegravir Synthesis : As an intermediate in bictegravir production, this compound plays a pivotal role in developing effective HIV treatments. Bictegravir itself has been shown to achieve high efficacy rates with a favorable safety profile in clinical settings.
- Antitumor Potential : Investigations into Dolutegravir derivatives have revealed promising results in terms of anticancer activity alongside their antiviral properties. These findings suggest that further exploration could lead to multifunctional therapeutic agents .
Properties
IUPAC Name |
1-(2,2-dimethoxyethyl)-5-methoxy-6-methoxycarbonyl-4-oxopyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO8/c1-19-8(20-2)6-14-5-7(12(16)17)10(15)11(21-3)9(14)13(18)22-4/h5,8H,6H2,1-4H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXGEECGULRZGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N(C=C(C1=O)C(=O)O)CC(OC)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1335210-23-5 | |
Record name | 1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4HZW9J2C5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.